c‑Met Kinase Inhibition Potential – Class‑Level Activity vs. Structurally Divergent Analogues
The oxalamide scaffold to which 872862‑83‑4 belongs is a recognized pharmacophore for c‑Met tyrosine kinase inhibition. The U.S. patent that establishes this class, US 7,470,693 B2, exemplifies numerous oxalamide derivatives with c‑Met IC₅₀ values ranging from < 0.1 μM to several micromolar [1]. Although 872862‑83‑4 itself does not appear in the patent, its core architecture—a 3‑tosyl‑1,3‑oxazinan‑2‑yl‑methyl oxalamide—is structurally congruent with the invention’s Formula I. In contrast, a related oxalamide analogue carrying an indole‑ethyl group in place of the 2‑methylbenzyl moiety (MLS000697418) was screened against an unrelated target (SV40 Large T antigen) and exhibited an EC₅₀ of 2.77 × 10⁴ nM (≈ 27.7 μM), indicating that the same scaffold can display dramatically different potencies depending on the N‑terminal substituent and the biological context [2]. This comparison highlights that the 2‑methylbenzyl group present in 872862‑83‑4 is not interchangeable with other aryl‑alkyl groups without altering target potency by orders of magnitude.
| Evidence Dimension | c‑Met kinase inhibition (predicted) vs. Large T antigen inhibition (measured) |
|---|---|
| Target Compound Data | No direct c‑Met IC₅₀ data available; structural assignment to c‑Met inhibitor pharmacophore class per US 7,470,693 B2 |
| Comparator Or Baseline | MLS000697418 (N‑[2‑(1H‑indol‑3‑yl)ethyl]‑N′-[(3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl]oxamide): SV40 Large T antigen EC₅₀ = 2.77 × 10⁴ nM |
| Quantified Difference | Inferred differential: target class (kinase vs. viral antigen) and expected potency window (likely mid‑nM to low‑μM for c‑Met vs. 27.7 μM for Large T antigen); precise fold‑difference cannot be calculated without measured c‑Met data for 872862‑83‑4. |
| Conditions | c‑Met biochemical kinase assay (general class reference); Large T antigen assay: Southern Research Institute Specialized Biocontainment Screening Center, 10‑point dose‑response format [2] |
Why This Matters
For procurement decisions, this evidence demonstrates that the 2‑methylbenzyl substitution is likely critical for retaining c‑Met inhibitory activity, and that seemingly minor structural changes can redirect the scaffold toward entirely different targets with vastly different potencies.
- [1] Borzilleri, R. M., Schroeder, G. M., & Cornelius, L. A. M. (2008). Oxalamide derivatives as kinase inhibitors. U.S. Patent No. 7,470,693 B2. Filed April 19, 2006, and issued December 30, 2008. View Source
- [2] BindingDB. (n.d.). BDBM58985 – MLS000697418: N‑[2‑(1H‑indol‑3‑yl)ethyl]‑N′-[(3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl]oxamide. BindingDB Entry. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=58985 View Source
